5-Methyl-2-phenyl-1H-benzoimidazole
Overview
Description
5-Methyl-2-phenyl-1H-benzoimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is known for its extensive range of therapeutic applications. The compound consists of a benzimidazole core with a methyl group at the 5-position and a phenyl group at the 2-position. This structural modification imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
5-Methyl-2-phenyl-1H-benzoimidazole is a derivative of benzimidazole, a heterocyclic compound that has been extensively studied for its diverse pharmacological activities . Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties, ranging from common antibacterial effects to the treatment of the world’s most virulent diseases . The primary targets of these compounds are often dependent on the specific derivative and its functional groups.
Mode of Action
The mode of action of this compound, like other benzimidazole derivatives, is likely dependent on its interaction with its targets. For instance, some benzimidazole derivatives have been found to exhibit stronger inhibitive effects on the cathodic reaction than on the anodic one . The presence of certain functional groups can also influence the compound’s bioactivity .
Biochemical Pathways
Benzimidazole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum pharmacological properties .
Pharmacokinetics
It has been noted that benzimidazole derivatives generally have excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments .
Biochemical Analysis
Biochemical Properties
It has been suggested that the presence of a methyl group at the 5-position on the benzimidazole scaffold may influence its biochemical activity
Cellular Effects
5-Methyl-2-phenyl-1H-benzoimidazole has been shown to have significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-1H-benzoimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite. The reaction is carried out under mild conditions in a mixture of solvents, followed by separation using hexane and water . Another method involves the use of ortho-phenylenediamine and aromatic aldehydes, followed by oxidation .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs catalytic redox cycling based on cerium (IV)/cerium (III) redox-mediated oxidation of the Schiff intermediate derived from differently substituted aromatic 1,2-phenylenediamines with a variety of aromatic aldehydes .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole core or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
5-Methyl-2-phenyl-1H-benzoimidazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Similar structure but lacks the methyl group at the 5-position.
5-Methoxy-1H-benzo[d]imidazole-2-thiol: Contains a methoxy group instead of a methyl group.
6-Chloro-1H-benzo[d]imidazole-2-thiol: Contains a chloro group instead of a methyl group.
Uniqueness
The presence of the methyl group at the 5-position in 5-Methyl-2-phenyl-1H-benzoimidazole imparts unique chemical and biological properties, such as enhanced anticancer activity and different reactivity patterns compared to its analogs .
Properties
IUPAC Name |
6-methyl-2-phenyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTVDOPAKOUNQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353954 | |
Record name | 5-Methyl-2-phenyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2963-65-7 | |
Record name | 5-Methyl-2-phenylbenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2963-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-phenyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.